![molecular formula C19H21NO5 B2795698 N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2,3,4-trimethoxybenzamide CAS No. 2097898-84-3](/img/structure/B2795698.png)
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2,3,4-trimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of benzofuran compounds involves various methods. For instance, a metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans is mediated by hypervalent iodine reagents . Another method involves the use of calcium carbide with salicylaldehyde p-tosylhydrazones or 2-hydroxyacetophenone p-tosylhydrazones to provide methyl-substituted benzofuran rings in good yields in the presence of cuprous chloride as a catalyst .Chemical Reactions Analysis
Benzofuran compounds can undergo various chemical reactions. For example, indium (III) halides can catalyze the hydroalkoxylation reaction of ortho-alkynylphenols to afford benzo[b]furans in good yields . An isocyanide-mediated and Pd-catalyzed 5-exo-dig reductive cyclization of 1-(2-hydroxyphenyl)-propargyl alcohols provides 2-alkyl/benzyl benzofurans in excellent yields .Scientific Research Applications
New Compounds and Structural Analysis
- A study identified new compounds including a benzofuran derivative from the roots of Leontopodium alpinum and L. leontopodioides. This includes detailed spectroscopic studies for structural establishment (Dobner et al., 2003).
Antiproliferative Activity in Cancer Research
- Benzofuran-based derivatives, including 3,4,5-trimethoxybenzamide substituted benzofurans, have been synthesized and evaluated for antiproliferative activity against cancer cell lines, showing significant cytotoxicity and potential as anti-cancer agents (Li et al., 2020).
Inhibition of NF-κB Activation
- Compounds derived from Artemisia halodendron, including a new benzofuran, were studied for their effects on NF-κB activation, showing inhibitory activities, which is significant for understanding cellular signaling pathways (Sun et al., 2019).
Antimicrobial Activity
- Studies on oxadiazole and imidazolinone derivatives bearing a trimethoxybenzamide moiety indicate potential antimicrobial activity, highlighting the relevance of benzofuran derivatives in developing pharmaceutical compounds (Joshi et al., 1997).
Anticonvulsant Potential
- Novel compounds featuring benzofuran derivatives have been designed and evaluated for anticonvulsant activity, suggesting the importance of these structures in developing new antiepileptic drugs (Rajak et al., 2010).
Antitumor Agents Inhibiting Tubulin Polymerization
- A series of dihydrobenzofuran lignans and related compounds were synthesized and evaluated for anticancer activity, particularly in inhibiting tubulin polymerization, a critical process in cancer cell division (Pieters et al., 1999).
Mechanism of Action
Future Directions
Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications as drugs . Future research may focus on the development of novel benzofuran compounds with improved therapeutic properties and fewer side effects .
properties
IUPAC Name |
N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-2,3,4-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-22-16-9-8-14(17(23-2)18(16)24-3)19(21)20-10-12-11-25-15-7-5-4-6-13(12)15/h4-9,12H,10-11H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQAWYRIDAWOCMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)NCC2COC3=CC=CC=C23)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

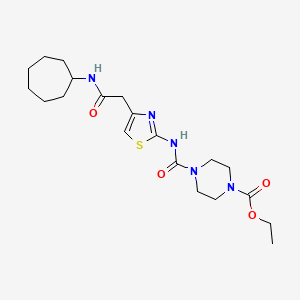
![N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2795616.png)
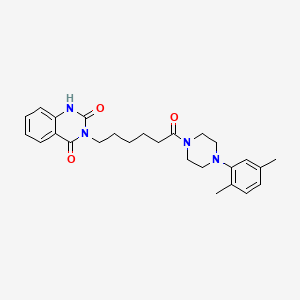
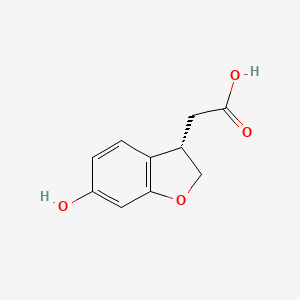
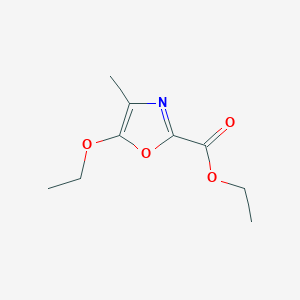
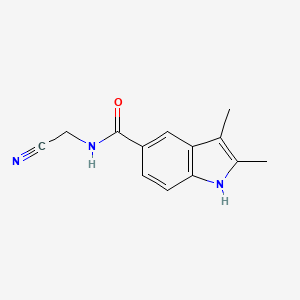

![N-[[4-(2-Fluoroethoxy)phenyl]methyl]ethanamine](/img/structure/B2795625.png)


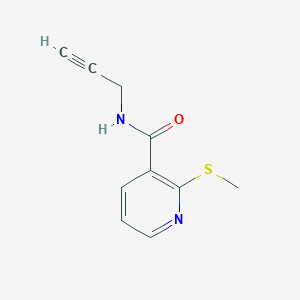
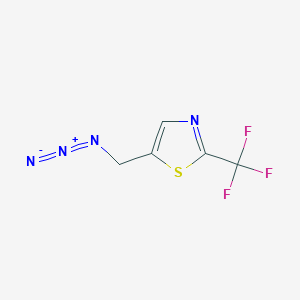
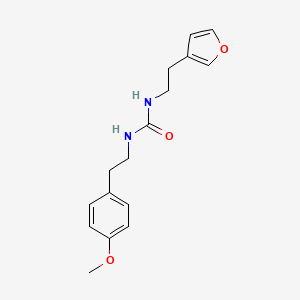
![2-mercapto-3-(2-methoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2795638.png)